REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].C[Si]([C:17]#[CH:18])(C)C>C(NCC)C.[Cu]I>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:17]#[CH:18])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2
|
Quantity
|
0.0014 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
copper (I) iodide
|
Quantity
|
0.7 mmol
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the crude product
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on alumina (4:1 petrol/dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to give 2-(4-pentylphenyl)-1-trimethylsilyacetylene
|
Type
|
CUSTOM
|
Details
|
Removal of the trimethylsilylgroup
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methanol
|
Type
|
EXTRACTION
|
Details
|
either extraction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |